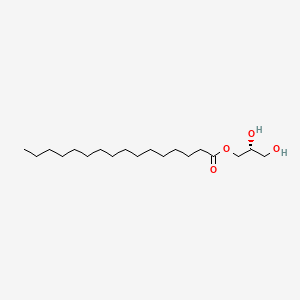

3-Palmitoyl-sn-glycerol; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Palmitoyl-sn-glycerol, also known as ®-Glycerol 1-palmitate or L-α-Palmitin, is a type of glycerolipid . It is the simplest diacyl-glycerophospholipid and is not an abundant lipid constituent of any living organism . It is a key molecule in the biosynthesis of other glycerophospholipids and triacylglycerols .

Synthesis Analysis

3-Palmitoyl-sn-glycerol can be synthesized endogenously from other fatty acids, carbohydrates, and amino acids . There are at least four important biosynthetic pathways for phosphatidic acid biosynthesis in different organelles under various stimuli .

Molecular Structure Analysis

The molecular formula of 3-Palmitoyl-sn-glycerol is C19H38O4, and its molecular weight is 330.50 g/mol . The positions on the glycerol backbone are defined by a ‘stereospecific numbering’ (sn) system as sn-1, sn-2, and sn-3 .

Physical And Chemical Properties Analysis

3-Palmitoyl-sn-glycerol is a solid substance . It is stable for long periods of time and is available from suppliers of biochemicals .

Aplicaciones Científicas De Investigación

Biomimetic Cell Culture Platforms

3-Palmitoyl-sn-glycerol, as part of phospholipid compositions, has been utilized in the development of biomimetic cell culture platforms. Supported phospholipid bilayers functionalized with type I collagen, incorporating lipid vesicles composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and other lipids, have been constructed to serve as substrates for cell culture. These platforms enable the exploration of interactions between extracellular matrix components and cells, demonstrating that smooth muscle cells retain normal growth behavior on these collagen-functionalized lipid systems, unlike on bare lipid bilayers without collagen. This application underscores the role of 3-Palmitoyl-sn-glycerol in constructing cell culture platforms to investigate cellular behaviors and interactions in a controlled environment (Huang et al., 2010).

Lipid Bilayer Membrane Studies

The study of lipid bilayers, crucial for understanding cell membrane fluidity and function, also utilizes 3-Palmitoyl-sn-glycerol. In research aimed at characterizing lipid bilayer structures, perdeuterated variants of phospholipids, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, are synthesized for detailed structural analyses using techniques like neutron reflectometry. This research facilitates a deeper understanding of the roles and behaviors of lipids in eukaryotic cell membranes under physiological conditions, contributing to our knowledge of membrane fluidity and the interactions within lipid bilayers (Yepuri et al., 2016).

Nanoparticle Interaction with Cell Membranes

The interactions of gold nanoparticles (GNPs) coated with phospholipids, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG), with cell membranes have been explored to enhance GNP cell uptake and in vivo bio-distribution. The structural similarities between the POPG coating and cell membranes, along with GNP aggregation, contribute to the quicker and more substantial uptake of POPG-GNPs by cells compared to other coatings. This research highlights the potential of 3-Palmitoyl-sn-glycerol in designing nanoparticle coatings for improved cellular interaction and uptake, with implications for drug delivery and biomedical imaging applications (Hao et al., 2012).

Enzymatic Synthesis and Lipid Modification

Enzymatic approaches to synthesizing and modifying lipids, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, leverage the specificity and efficiency of enzymes for regioselective hydrolysis and esterification. This method produces highly pure, mixed-acyl phospholipids, which are essential for various experimental techniques. The enzyme-assisted synthesis showcases the utility of 3-Palmitoyl-sn-glycerol in creating specific lipid structures for scientific research, contributing to our understanding of lipid behavior and function in biological systems (Bogojevic & Leung, 2020).

Mecanismo De Acción

Target of Action

3-Palmitoyl-sn-glycerol, also known as 3-Palmitoyl-sn-glycerol; 95%, is a type of 3-acyl-sn-glycerol where the acyl group is specified as palmitoyl . It is a metabolite that is produced during metabolic reactions in various organisms, including algae and plants .

Mode of Action

It is the most common saturated fatty acid, accounting for 20–30% of total fatty acids in the human body . It is involved in processes such as protein palmitoylation and the biosynthesis of palmitoylethanolamide (PEA) .

Biochemical Pathways

3-Palmitoyl-sn-glycerol is involved in several biochemical pathways. It is a component of triacylglycerols, which are synthesized via the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, predominantly in the liver and adipose tissue . In addition, it is a precursor of PEA, which has been proposed as the endogenous ligand of PPAR-alpha in the liver .

Pharmacokinetics

It is known that palmitic acid, a component of 3-palmitoyl-sn-glycerol, can be provided in the diet or synthesized endogenously via de novo lipogenesis (dnl) .

Result of Action

The molecular and cellular effects of 3-Palmitoyl-sn-glycerol’s action are likely related to its role as a component of triacylglycerols and a precursor of PEA. Triacylglycerols serve as a store of fatty acids for energy and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids . PEA, on the other hand, has been shown to stimulate certain receptors, potentially influencing various physiological processes .

Action Environment

The action, efficacy, and stability of 3-Palmitoyl-sn-glycerol can be influenced by various environmental factors. Certain conditions and factors, such as a positive energy balance, excessive intake of carbohydrates, and a sedentary lifestyle, can disrupt the mechanisms to maintain a steady state of palmitic acid concentration, leading to an overaccumulation of tissue palmitic acid .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Palmitoyl-sn-glycerol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to explore the mechanisms of lipid interaction with proteins and other bio-molecules, as well as the formation of lipid domains within membrane models .

Cellular Effects

The effects of 3-Palmitoyl-sn-glycerol on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Palmitoyl-sn-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Palmitoyl-sn-glycerol can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Palmitoyl-sn-glycerol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-Palmitoyl-sn-glycerol is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Palmitoyl-sn-glycerol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-Palmitoyl-sn-glycerol and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)